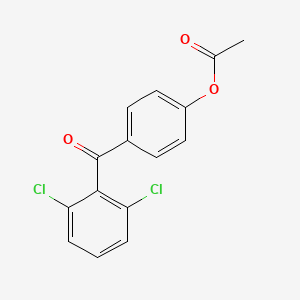

4-Acetoxy-2',6'-dichlorobenzophenone

描述

Contextualizing Benzophenones in Advanced Organic and Materials Chemistry Research

Benzophenones are a class of aromatic ketones that have a central carbonyl group bonded to two phenyl rings. This structural motif makes them highly versatile in organic synthesis and materials science. In organic synthesis, benzophenones are common starting materials and intermediates for the synthesis of more complex molecules. Their carbonyl group can undergo a variety of reactions, including reduction, oxidation, and addition reactions.

In materials chemistry, benzophenone (B1666685) derivatives are widely used as photoinitiators for polymerization reactions. Upon absorption of ultraviolet (UV) light, the benzophenone molecule becomes excited and can initiate the polymerization of monomers. This property is crucial in the manufacturing of coatings, adhesives, and printing inks. Furthermore, the rigid structure of the benzophenone core is often incorporated into polymers to enhance their thermal stability and mechanical properties.

Significance of Halogenated and Acetoxylated Benzophenone Derivatives in Chemical Synthesis and Photochemistry

The introduction of halogen atoms, such as chlorine, onto the benzophenone structure significantly influences its chemical and physical properties. Halogenation can alter the electronic properties of the molecule, affecting its reactivity and photochemical behavior. For instance, the presence of chlorine atoms can enhance the efficiency of intersystem crossing, a process where the molecule transitions from an excited singlet state to a triplet state. This is a key step in the mechanism of many photochemical reactions. medicaljournals.se

The acetoxy group, on the other hand, can serve multiple purposes. It can act as a protecting group for a hydroxyl functional group during a multi-step synthesis. In other contexts, the acetoxy group can be a precursor to a phenolic hydroxyl group through hydrolysis, which can be important for tuning the properties of the final product. The presence of the acetoxy group can also influence the solubility and crystalline structure of the molecule. In natural product biosynthesis, acetylation plays a crucial role in altering the chemical reactivity and stability of molecules, guiding the formation of complex structures. researchgate.net

Overview of Current Academic Research Trajectories for 4-Acetoxy-2',6'-dichlorobenzophenone

Given the lack of direct research on this compound, current academic research trajectories can be inferred from studies on analogous compounds. Research on halogenated benzophenones continues to explore their use as photosensitizers and in the development of new photoinitiating systems. The specific placement of the chlorine atoms at the 2' and 6' positions in the target molecule is of particular interest, as this ortho-substitution can induce significant steric hindrance, potentially leading to unique photochemical and photophysical properties.

Furthermore, the interplay between the electron-withdrawing chlorine atoms and the electron-donating acetoxy group could lead to interesting intramolecular charge-transfer characteristics upon photoexcitation. This is an active area of research in the development of new materials for optoelectronics and sensing applications. Future research on this compound would likely focus on its synthesis, a detailed investigation of its photochemical properties, and an exploration of its potential as a photoinitiator or as a building block for novel functional materials.

Structure

3D Structure

属性

IUPAC Name |

[4-(2,6-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVOHCKPUMLKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641733 | |

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-11-5 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of 4-Acetoxy-2',6'-dichlorobenzophenone

Acetylation Reactions in Benzophenone (B1666685) Synthesis

Acetylation is a fundamental reaction in organic synthesis, often employed to protect hydroxyl groups or to synthesize acetate (B1210297) esters. In the context of preparing this compound, acetylation represents the final step, converting the phenolic hydroxyl group of the precursor, 4-hydroxy-2',6'-dichlorobenzophenone, into an acetoxy group.

This transformation is typically achieved using standard acetylating agents. The most common reagents for this purpose are acetic anhydride (B1165640) or acetyl chloride. The reaction is generally performed in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct (acetic acid or hydrochloric acid, respectively).

Table 1: Common Acetylation Conditions

| Reagent | Catalyst/Solvent | Byproduct |

|---|---|---|

| Acetic Anhydride | Pyridine (B92270) or a tertiary amine | Acetic Acid |

The selection of the specific conditions depends on the reactivity of the substrate and the desired purity of the final product.

Halogenation Approaches for the Dichlorobenzophenone Framework

The introduction of chlorine atoms onto the benzophenone structure is a critical step in the synthesis. There are two primary strategies to achieve the 2',6'-dichloro substitution pattern:

Friedel-Crafts Acylation with a Dichlorinated Precursor: This is the most direct and common method for constructing substituted benzophenones. vedantu.compearson.com The synthesis of the 2',6'-dichlorobenzophenone framework would involve the reaction of 2,6-dichlorobenzoyl chloride with a suitable aromatic substrate, such as anisole (B1667542) (methoxybenzene), in the presence of a Lewis acid catalyst. The methoxy (B1213986) group can later be cleaved to yield the required 4-hydroxy group for subsequent acetylation. This method offers high regioselectivity, as the substitution pattern is predetermined by the starting materials. For instance, the synthesis of 2,4'-dichlorobenzophenone (B146651) is achieved through the condensation reaction between 2-chlorobenzoyl chloride and chlorobenzene (B131634). prepchem.com Similarly, 2,5-dichlorobenzophenone (B102398) is prepared from 1,4-dichlorobenzene (B42874) and benzoyl chloride. chemicalbook.com

Direct Chlorination of a Benzophenone Intermediate: This approach involves the electrophilic aromatic substitution of a pre-existing benzophenone molecule. masterorganicchemistry.com While feasible, direct halogenation often requires harsh conditions and can lead to a mixture of isomers, making purification difficult. The reactivity of the aromatic rings and the directing effects of existing substituents determine the position of chlorination. Lewis acids are typically required to catalyze this reaction. mt.com Given the difficulty in controlling the precise substitution to achieve the 2',6'-dichloro pattern, this method is generally less favored for targeted synthesis compared to the Friedel-Crafts approach.

Oxidative Transformations in Benzophenone Chemistry

The central carbonyl group of the benzophenone structure can be formed through the oxidation of a diarylmethane precursor. In this method, a diphenylmethane (B89790) derivative, which has a methylene (B1212753) (-CH2-) bridge connecting the two aryl rings, is oxidized to the corresponding benzophenone.

Various oxidizing agents can be employed for this transformation. For example, the synthesis of 4,4'-dichlorobenzophenone (B107185) can be achieved through the oxidation of the corresponding secondary alcohol or diarylmethane. chemicalbook.com Historically, agents like nitric acid have also been used to oxidize diphenylmethane to benzophenone. orgsyn.org This synthetic route is particularly useful if the appropriately substituted diarylmethane is more accessible than the corresponding benzoyl chloride or aromatic substrate required for a Friedel-Crafts reaction.

Role of Catalysis in Targeted Synthesis

Catalysis is essential for the efficient synthesis of the dichlorobenzophenone framework, particularly in Friedel-Crafts acylation reactions. oregonstate.edu

Lewis Acid Catalysis: The Friedel-Crafts reaction, a cornerstone of benzophenone synthesis, is catalyzed by Lewis acids such as aluminum chloride (AlCl₃). vedantu.compearson.com The catalyst activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion. pearson.com This ion is then attacked by the aromatic ring to form the ketone. The amount of catalyst used can be critical; for the synthesis of 2,5-dichlorobenzophenones, a high yield and isomeric purity were achieved when the Lewis acid was present in a significant molar excess relative to the aroyl halide. google.com

Solid Acid Catalysis: To overcome some of the challenges associated with traditional Lewis acids (e.g., catalyst waste and equipment corrosion), solid acid catalysts have been explored. For the production of 4,4'-dichlorobenzophenone, crystalline aluminosilicates (zeolites) have been used as a solid catalyst that is easily handled and separated from the reaction mixture. google.com This approach allows for the reaction to be carried out in either a liquid or gas phase using a fixed-bed or suspension method. google.com

Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound

The synthesis of the target molecule relies on the availability and reactivity of key precursors and the formation of stable intermediates. The primary building blocks are substituted benzene (B151609) derivatives that are coupled to form the final structure.

Utilization of Dichlorobenzophenones as Key Intermediates

Dichlorobenzophenones are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. chemicalbook.com In the specific synthesis of this compound, the key intermediate is 4-hydroxy-2',6'-dichlorobenzophenone .

The synthesis of this intermediate would most likely be achieved via a Friedel-Crafts acylation reaction. The logical precursors for this step are:

2,6-Dichlorobenzoyl chloride: This provides the dichlorinated phenyl ring and the carbonyl group.

Anisole (methoxybenzene): This serves as the second aromatic ring. The methoxy group is an ortho-, para-director, which would direct the acylation to the desired para-position (position 4). The methoxy group acts as a protecting group for the phenol (B47542) and can be subsequently cleaved (demethylated) using reagents like boron tribromide (BBr₃) to reveal the 4-hydroxy group, ready for acetylation.

This strategy of using a protected phenol in Friedel-Crafts reactions is a common tactic to avoid unwanted side reactions associated with the free hydroxyl group. The resulting 4-hydroxy-2',6'-dichlorobenzophenone is the direct precursor that undergoes acetylation to yield the final product, this compound.

Table 2: Key Compounds in the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| 2,6-Dichlorobenzoyl chloride | Precursor (Acylating Agent) |

| Anisole | Precursor (Aromatic Substrate) |

| Aluminum Chloride | Catalyst |

| 4-Methoxy-2',6'-dichlorobenzophenone | Intermediate |

| 4-Hydroxy-2',6'-dichlorobenzophenone | Key Intermediate/Precursor for Acetylation |

| Acetic Anhydride | Reagent (Acetylation) |

Generation and Reactivity of Specific Benzophenone Analogues

The generation of the 2',6'-dichlorobenzophenone scaffold is most commonly achieved through the Friedel-Crafts acylation reaction. researchgate.netarkat-usa.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. researchgate.net

Precursor Synthesis via Friedel-Crafts Acylation:

A primary pathway to the precursor, 4-hydroxy-2',6'-dichlorobenzophenone, involves the Friedel-Crafts acylation of a suitable phenol derivative with 2,6-dichlorobenzoyl chloride. The use of a protected phenol, such as anisole (methoxybenzene), is often preferred to prevent side reactions with the hydroxyl group. tamu.edufrontiersin.org The reaction proceeds as follows:

Acylation of Anisole: Anisole reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-methoxy-2',6'-dichlorobenzophenone. tamu.edufrontiersin.org The methoxy group is an ortho-, para-director, leading to the desired para-substituted product.

Demethylation: The resulting methoxy-substituted benzophenone is then subjected to demethylation to yield 4-hydroxy-2',6'-dichlorobenzophenone. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Acetylation: The final step is the acetylation of the hydroxyl group of 4-hydroxy-2',6'-dichlorobenzophenone to give the target compound, this compound. This is typically accomplished using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

| Step | Reactants | Reagents | Product |

| 1. Acylation | Anisole, 2,6-Dichlorobenzoyl chloride | AlCl₃ | 4-Methoxy-2',6'-dichlorobenzophenone |

| 2. Demethylation | 4-Methoxy-2',6'-dichlorobenzophenone | BBr₃ or HBr | 4-Hydroxy-2',6'-dichlorobenzophenone |

| 3. Acetylation | 4-Hydroxy-2',6'-dichlorobenzophenone | Acetyl chloride or Acetic anhydride, Base | This compound |

Reactivity of the 2',6'-Dichlorophenyl Moiety:

The presence of two chlorine atoms on one of the phenyl rings significantly influences the reactivity of the benzophenone analogue. The steric hindrance caused by the two ortho-chlorine atoms can impact the reactivity of the adjacent carbonyl group. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the dichlorinated ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the chlorine atoms, although the steric hindrance from the benzoyl group must be considered. nih.govlibretexts.orgopenstax.org

The dichlorinated aromatic ring also serves as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorobenzophenone with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, replacing one or both chlorine atoms. The regioselectivity of the coupling on a dichlorinated ring can be influenced by the specific catalyst and reaction conditions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the dichlorobenzophenone with an amine. This provides a direct route to amino-substituted benzophenone derivatives. tamu.edunih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the dichlorobenzophenone and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The main reactive sites are the acetate group and the two chlorine atoms on the phenyl ring.

Reactions at the Acetate Group:

The most straightforward reaction involving the acetate group is its hydrolysis to regenerate the corresponding phenol, 4-hydroxy-2',6'-dichlorobenzophenone. This reaction can be catalyzed by either acid or base. rsc.org The rate of hydrolysis can be influenced by steric hindrance around the ester functionality. acs.org

| Reaction | Reagents | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | 4-Hydroxy-2',6'-dichlorobenzophenone |

Reactions at the Dichlorophenyl Ring:

The two chlorine atoms on the benzoyl moiety are potential sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as mentioned previously.

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace one or both of the chlorine atoms. The reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. youtube.com However, the steric hindrance from the ortho-chlorine and the other phenyl ring can pose a significant challenge. The regioselectivity of the substitution would depend on the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: As discussed in the precursor reactivity, Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide variety of substituents in place of the chlorine atoms. This allows for the synthesis of complex benzophenone derivatives with tailored electronic and steric properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of these transformations.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst + Base | Aryl/Vinyl-substituted benzophenone |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst + Base | Amino-substituted benzophenone |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl-substituted benzophenone |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

Proton NMR Spectroscopic Analysis

Detailed experimental ¹H NMR data for 4-Acetoxy-2',6'-dichlorobenzophenone is not widely available in the public domain. However, based on the known chemical shifts of related structures, a theoretical analysis can be predictive. The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the acetoxy-substituted and the dichlorinated phenyl rings, as well as a characteristic singlet for the methyl protons of the acetoxy group.

Carbon-13 NMR Spectroscopic Analysis

Similar to proton NMR, specific experimental ¹³C NMR data for this compound is not readily found in published literature. A predicted spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the benzophenone (B1666685) core, the carbons of the two distinct aromatic rings, the ester carbonyl carbon, and the methyl carbon of the acetoxy group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the electron-donating effect of the acetoxy group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Specific GC-MS analysis data for this compound is not documented in readily accessible scientific literature. In a typical GC-MS experiment, the compound would first be separated from a mixture based on its volatility and interaction with the GC column, followed by ionization and mass analysis. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the cleavage of the ester bond and other characteristic fragmentations of the dichlorobenzophenone core.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Published LC-MS data specifically for this compound is limited. This technique is particularly suitable for the analysis of less volatile and thermally labile compounds. In an LC-MS analysis, the compound would be separated by liquid chromatography and then ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. The resulting data would provide information on the molecular weight and could be used for fragmentation studies to confirm the structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

There is no specific high-resolution mass spectrometry (HRMS) data for this compound available in the public scientific databases. HRMS is essential for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical step in the confirmation of the identity of a newly synthesized or isolated compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these methods would provide key insights into its molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic absorption peaks would be expected for the ester and ketone carbonyl groups, as well as for the aromatic rings and the carbon-chlorine bonds.

A hypothetical table of expected vibrational frequencies for the key functional groups is presented below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Ester C=O Stretch | 1770-1750 | Weak |

| Ketone C=O Stretch | 1680-1660 | Moderate |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O-C Stretch | 1250-1050 | Moderate |

| C-Cl Stretch | 800-600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, revealing the positions of the individual atoms. Key structural parameters that would be determined include the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance from the ortho-chlorine atoms.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures suggests that the dichlorinated phenyl ring would be significantly twisted out of the plane of the benzoyl group.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, typically under UV light. The retention factor (Rf) value of the product would be characteristic under specific chromatographic conditions.

Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful analytical techniques for separating, identifying, and quantifying the components of a mixture.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC could be used to determine its purity by separating it from any residual starting materials or byproducts. The compound would be vaporized and passed through a column, with different components eluting at different retention times. Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of the separated components based on their mass-to-charge ratio.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. For this compound, reversed-phase HPLC would likely be the method of choice. This would involve a non-polar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak in the chromatogram. HPLC can also be used for preparative purification to isolate the compound in high purity.

A summary of the chromatographic techniques and their applications is provided in the table below.

| Technique | Principle | Application for this compound |

| TLC | Separation based on differential partitioning between a stationary phase and a mobile phase. | Monitoring reaction progress, rapid purity checks. |

| GC | Separation of volatile components in a gaseous mobile phase. | Quantitative purity analysis, separation from volatile impurities. |

| LC (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | High-resolution purity assessment, quantitative analysis, preparative purification. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to modern computational chemistry for studying the electronic structure of molecules.

DFT is a computational method that models the electron density of a molecule to determine its energy and, by extension, its geometry. By finding the arrangement of atoms that minimizes the total energy, the most stable three-dimensional structure of 4-Acetoxy-2',6'-dichlorobenzophenone can be predicted.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The output of such a calculation provides optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value |

| C=O (Benzophenone) Bond Length | ~1.22 Å |

| C-Cl (avg) Bond Length | ~1.74 Å |

| C-O (Ester) Bond Length | ~1.36 Å |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | Variable (see Conformer Analysis) |

Furthermore, DFT calculations yield crucial energetic information, including the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Due to the presence of single bonds, this compound can exist in various spatial arrangements, known as conformers. The rotation around the bond connecting the dichlorophenyl ring to the carbonyl carbon is particularly important. A conformer analysis would explore the potential energy surface (PES) by systematically rotating this dihedral angle and calculating the energy at each step.

The results of a PES scan would reveal the lowest-energy conformer (the global minimum) and any other stable conformers (local minima), as well as the energy barriers for rotation between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Modeling and Simulation of Molecular Interactions

While quantum chemical calculations are excellent for single molecules, molecular modeling and simulation techniques are used to study how this compound might interact with other molecules or in a condensed phase.

Using molecular mechanics force fields, simulations like Molecular Dynamics (MD) could predict how the molecule behaves over time in a solvent or how it might bind to a biological target. These simulations rely on classical mechanics and pre-defined parameters to model the complex interactions between thousands of atoms, providing insights into intermolecular forces such as van der Waals interactions, electrostatic interactions, and hydrogen bonding.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.

Time-Dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Similarly, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| UV-Vis (TD-DFT) | λmax | ~260 nm, ~330 nm |

| IR (DFT) | C=O (Benzophenone) Stretch | ~1665 cm⁻¹ |

| IR (DFT) | C=O (Ester) Stretch | ~1760 cm⁻¹ |

| ¹³C NMR (DFT/GIAO) | C=O (Benzophenone) Chemical Shift | ~195 ppm |

It is important to reiterate that the specific data in this article is illustrative. Detailed and validated computational studies on this compound would be required to provide scientifically accurate values for these properties.

Chemical Reactivity and Mechanistic Studies

Elucidation of Reaction Mechanisms Involving the Benzophenone (B1666685) Core

The core reactivity of benzophenones is centered around the photochemical excitation of the carbonyl group. Upon absorption of ultraviolet radiation, benzophenone undergoes efficient intersystem crossing from the initial singlet excited state (S1) to a more stable triplet excited state (T1). This triplet state has a diradical character, with unpaired electrons on both the carbonyl oxygen and carbon atoms, making it a potent hydrogen abstractor.

The primary photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, which leads to the formation of a ketyl radical. This process has been extensively studied for various benzophenone analogues. niscpr.res.incore.ac.ukresearchgate.net The general mechanism involves the abstraction of a hydrogen atom from a suitable donor by the triplet-excited benzophenone. In the case of 4-Acetoxy-2',6'-dichlorobenzophenone, the reaction would proceed as follows:

Photoexcitation: The benzophenone core absorbs a photon, promoting it to an excited singlet state, which then rapidly converts to the triplet state.

Hydrogen Abstraction: The triplet-excited this compound abstracts a hydrogen atom from a donor molecule (e.g., an alcohol or an amine), forming a benzhydrol radical (ketyl radical) and a radical from the donor.

Dimerization: Two ketyl radicals can then dimerize to form a benzpinacol derivative.

The presence of the 2',6'-dichloro substituents on one of the phenyl rings introduces significant steric hindrance around the carbonyl group. This steric crowding can influence the rate and efficiency of bimolecular reactions such as hydrogen abstraction. Furthermore, the electron-withdrawing nature of the chlorine atoms can affect the energy and reactivity of the triplet state. The para-acetoxy group, being an electron-donating group through resonance, can also modulate the electronic properties of the benzophenone core, thereby influencing its photochemical behavior.

Photochemical Behavior and Photoreactivity Studies of this compound and Related Compounds

The photochemical behavior of this compound is expected to be a nuanced interplay of its substituent effects. The chlorine atoms, being electron-withdrawing, generally increase the intersystem crossing efficiency and can influence the energy of the n-π* and π-π* triplet states. The steric bulk of the ortho-chlorine atoms can also force the dichlorophenyl ring out of planarity with the carbonyl group, which can impact the electronic conjugation and, consequently, the absorption spectrum and photoreactivity.

Studies on substituted benzophenones have shown that the nature and position of substituents significantly impact their photoreduction kinetics. core.ac.uk For instance, electron-donating groups can sometimes decrease the photoreduction quantum yield. The para-acetoxy group on this compound can donate electron density to the benzophenone system via resonance, which could potentially decrease the electrophilicity of the carbonyl oxygen in the triplet state, making it a less efficient hydrogen abstractor.

A study on 4-hydroxybenzophenone, a related compound, revealed that it is less readily photoreduced in alcoholic solvents compared to unsubstituted benzophenone. collectionscanada.gc.ca This suggests that the oxygen-containing substituent at the para position can indeed diminish the photoreactivity of the carbonyl group. Given that the acetoxy group is electronically similar to the hydroxyl group in its resonance-donating ability, a similar effect can be anticipated for this compound.

The presence of halogen atoms can also open up other photochemical pathways, such as carbon-halogen bond cleavage, although this is generally less common for aryl chlorides compared to bromides and iodides under typical UV irradiation conditions.

Thermal Decomposition Pathways and Stability Analysis

The thermal decomposition of this compound would likely involve the cleavage of the ester linkage as one of the initial steps. The pyrolysis of esters can proceed through several mechanisms, including a concerted elimination reaction to form a ketene (B1206846) and an alcohol, or radical pathways at higher temperatures.

The presence of chlorine atoms on the aromatic ring can also influence the thermal decomposition. The pyrolysis of halogenated aromatic compounds has been studied in the context of environmental contaminants. acs.org At elevated temperatures, dehalogenation and the formation of various chlorinated and non-chlorinated aromatic products can occur. nih.gov The pyrolysis of halogenated ketenes, for example, has been shown to lead to the formation of allenes. rsc.org

Hydrolysis and Degradation Mechanisms under Controlled Conditions

The acetoxy group of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-hydroxy-2',6'-dichlorobenzophenone and acetic acid. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of the ester is typically irreversible and follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (acetate) and a phenoxide ion. The phenoxide is then protonated upon workup to give the corresponding phenol (B47542). The reaction is generally second-order, being first-order in both the ester and the hydroxide ion. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis of the ester is a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, which, after a series of proton transfer steps, eliminates the alcohol (in this case, the phenol) to yield the carboxylic acid. youtube.com

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the benzophenone core. The electron-withdrawing nature of the dichlorobenzoyl group would likely make the ester carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic attack.

Oxidation-Reduction Chemistry of this compound and its Analogues

The oxidation-reduction chemistry of benzophenones primarily involves the reduction of the carbonyl group. Electrochemical studies of substituted benzophenones have shown that they typically undergo two successive one-electron reductions. The first reduction is often a reversible process that forms a stable radical anion (ketyl radical). The second reduction is generally irreversible and leads to the formation of a dianion.

The reduction potential of benzophenones is sensitive to the electronic nature of the substituents on the aromatic rings. rug.nl Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to make the molecule easier to reduce. This is because they stabilize the resulting radical anion and dianion through their inductive effect. Conversely, electron-donating groups, like the acetoxy group (through resonance), would be expected to make the reduction more difficult by increasing the electron density on the benzophenone core. stackexchange.com

The oxidation of the benzophenone core is generally difficult under typical conditions. However, the phenolic product of hydrolysis, 4-hydroxy-2',6'-dichlorobenzophenone, could be more susceptible to oxidation.

Applications in Chemical Sciences and Advanced Materials Research

Role as a Building Block in Organic Synthesis

The structure of 4-Acetoxy-2',6'-dichlorobenzophenone, featuring reactive sites such as the acetoxy group and the dichlorinated phenyl ring, positions it as a versatile building block in organic synthesis.

Precursor for Complex Organic Molecules

The benzophenone (B1666685) framework is a common scaffold in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. The acetoxy group can serve as a protecting group for a phenol (B47542), which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This hydroxyl functionality can then be used for further chemical transformations, such as ether or ester linkages, to build more complex molecular architectures. The chlorine atoms on the phenyl ring can also be targets for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a potential precursor for the synthesis of novel bioactive compounds.

Intermediates in the Synthesis of Functional Compounds

As an intermediate, this compound can be a key component in multi-step synthetic pathways. For instance, the synthesis of novel androgen receptor (AR) antagonists has been reported using derivatives of 4-benzoylaminophenoxy)phenol, highlighting the utility of the benzophenone core in medicinal chemistry. nih.gov The presence of the acetoxy and dichloro-substituted phenyl groups offers multiple points for chemical modification, enabling the synthesis of a library of compounds for screening for various biological activities.

| Potential Synthetic Transformation | Functional Group Involved | Potential Product Class |

| Hydrolysis of Acetoxy Group | Acetoxy | Phenolic compounds |

| Suzuki Coupling | Chloro | Biaryl compounds |

| Buchwald-Hartwig Amination | Chloro | Aryl amine derivatives |

| Nucleophilic Aromatic Substitution | Chloro | Ether or thioether derivatives |

Photochemical Applications in Materials Science

Benzophenone and its derivatives are well-known for their photochemical properties, which are leveraged in various materials science applications.

Photosensitizer Research

Benzophenones are classic examples of photosensitizers. orgsyn.org Upon absorption of UV light, they can undergo intersystem crossing to an excited triplet state. This triplet state can then transfer its energy to other molecules, initiating photochemical reactions. The specific substitution pattern of this compound, including the chlorine and acetoxy groups, can influence its photophysical properties, such as absorption wavelength and triplet state energy. These properties are crucial for its potential application as a photosensitizer in areas like photodynamic therapy or specialized polymerization reactions. nih.gov

Photoinitiator Systems

In polymer chemistry, benzophenone derivatives are widely used as Type II photoinitiators. researchgate.net In the presence of a hydrogen donor, the excited triplet state of the benzophenone can abstract a hydrogen atom, generating a radical that can initiate a polymerization reaction. This process is fundamental to UV curing technologies for inks, coatings, and adhesives. google.com The dichlorophenyl and acetoxyphenyl moieties in this compound would be expected to modulate its efficiency and absorption characteristics as a photoinitiator. bohrium.com

| Photochemical Property | Relevance to Application | Potential Application Area |

| UV Absorption | Light harvesting for photochemical reaction | Photoinitiation, Photosensitization |

| Intersystem Crossing Efficiency | Formation of reactive triplet state | Polymerization, Organic Synthesis |

| Triplet State Energy | Energy transfer to other molecules | Photosensitized reactions |

Potential in Polymer Chemistry and Resin Development

The reactivity of this compound suggests its utility in the development of novel polymers and resins with tailored properties. Benzophenones can be incorporated into polymer chains either as a pendant group or within the main chain. nih.gov This incorporation can impart photoreactive properties to the polymer, allowing for post-polymerization modification or cross-linking. Such materials are of interest for applications in photolithography and the creation of functional surfaces. mdpi.comsemanticscholar.org Furthermore, benzophenone-containing polymers are explored for their applications in organic light-emitting diodes (OLEDs) due to their electronic properties. nih.govresearchgate.netmdpi.com The specific substitution on this compound could be exploited to fine-tune the properties of such advanced materials.

Research into Chemical Transformation Products in Controlled Systems

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the chemical transformation products of this compound in controlled systems. Studies detailing its reactivity, degradation pathways, or the synthesis of derivatives from this specific compound appear to be limited or not publicly documented.

The ester and dichlorobenzophenone moieties of the molecule suggest potential areas of reactivity. For instance, the acetoxy group could undergo hydrolysis under acidic or basic conditions to yield 4-Hydroxy-2',6'-dichlorobenzophenone. The benzophenone core is known to be photochemically active and could potentially undergo photoreduction or other photochemical transformations. However, without experimental data from controlled studies, the products of such reactions for this specific molecule remain speculative.

Further research would be necessary to elucidate the chemical behavior of this compound and to characterize its transformation products under various controlled conditions, such as hydrolysis, photolysis, or thermolysis. Such studies would involve subjecting the compound to specific reagents and energy sources, followed by the separation and identification of the resulting products using analytical techniques like chromatography and spectroscopy. The absence of such data in the current body of scientific literature prevents a detailed discussion and the creation of data tables on its chemical transformation products.

Research on Derivatives and Analogues of 4 Acetoxy 2 ,6 Dichlorobenzophenone

Structure-Reactivity Relationship Studies of Substituted Benzophenones

The reactivity of the benzophenone (B1666685) scaffold is significantly influenced by the nature and position of its substituents. The two phenyl rings connected by a carbonyl group form a conjugated system that can be modulated by electron-donating or electron-withdrawing groups. These modifications alter the molecule's electronic properties and steric profile, which in turn dictates its chemical behavior.

Two primary factors determine the reactivity of the carbonyl group in benzophenone derivatives:

Steric Hindrance: Bulky groups attached to the phenyl rings, particularly at the ortho positions relative to the carbonyl bridge, can impede the approach of nucleophiles. This steric congestion can slow down or prevent reactions at the carbonyl carbon.

Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack. Electron-donating groups (EDGs) on the aromatic rings increase the electron density on this carbon, reducing its electrophilicity and thus its reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and reactive.

Structure-activity relationship (SAR) studies on benzophenone derivatives have been crucial in medicinal chemistry. For instance, research into novel benzophenones as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV revealed that specific substitutions are critical for biological activity. Studies found that compounds featuring chloro or fluoro groups at the para position of the benzoyl ring demonstrated significant inhibitory activity. This highlights how halogen substituents can modulate the interaction of the benzophenone core with biological targets.

Synthesis and Properties of Related Acetoxy-Dichlorobenzophenone Isomers

The synthesis of acetoxy-dichlorobenzophenone isomers typically follows a multi-step pathway. The foundational dichlorobenzophenone skeleton is commonly constructed via a Friedel-Crafts acylation reaction. This involves reacting a substituted chlorobenzene (B131634) with a corresponding chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. To introduce the acetoxy group, a common strategy is to first synthesize a hydroxy-dichlorobenzophenone intermediate. This can be achieved by using a phenol (B47542) derivative as a starting material in the Friedel-Crafts reaction.

Once the hydroxy-dichlorobenzophenone is formed, it can be readily acetylated to yield the final acetoxy product. A standard laboratory method for this transformation is the reaction of the hydroxybenzophenone with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the acetic acid byproduct.

The properties of these isomers are dictated by the specific arrangement of the chloro and acetoxy substituents on the two phenyl rings. The table below compares the target compound with one of its isomers, 4-Acetoxy-2',4'-dichlorobenzophenone.

Exploration of Benzophenone Derivatives with Modified Halogenation Patterns

Modifying the number, type, and position of halogen atoms on the benzophenone framework is a common strategy to fine-tune the molecule's physicochemical properties. The classic method for synthesizing dichlorobenzophenones is the Friedel-Crafts acylation. For example, 4,4'-Dichlorobenzophenone (B107185) is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride, typically using aluminum chloride as a catalyst. wikipedia.org

The halogenation pattern significantly affects the molecule's reactivity, polarity, and crystal packing. Symmetrical substitution, as in 4,4'-dichlorobenzophenone, often results in a more crystalline and less soluble compound compared to its asymmetrical isomers, such as 2,4'-dichlorobenzophenone (B146651). The electronic effect of chlorine as a substituent is primarily inductive electron withdrawal, which deactivates the aromatic ring towards further electrophilic substitution, while also being weakly ortho, para-directing due to its lone pairs.

The following table presents a comparison of dichlorobenzophenone isomers with different halogenation patterns.

Systematic Variation of the Acetoxy Group Position and its Chemical Consequences

The position of the acetoxy group (-OAc) on the phenyl ring has significant chemical consequences, primarily through its electronic effects on the aromatic system. The acetoxy group is classified as an ortho, para-directing group in electrophilic aromatic substitution, yet it is less activating than a hydroxyl (-OH) group. stackexchange.comechemi.com

This behavior stems from the dual resonance possibilities for the oxygen atom's lone pair. The lone pair can be delocalized into the pi system of the benzene (B151609) ring, increasing its electron density and activating it towards electrophiles, particularly at the ortho and para positions. echemi.com However, the lone pair can also be delocalized into the adjacent carbonyl group of the acetate (B1210297) moiety. stackexchange.com This creates a competition for the oxygen's electron density between the aromatic ring and the acetyl group. Because the acetyl's carbonyl is strongly electron-withdrawing, this delocalization reduces the availability of the lone pair for donation to the benzene ring. stackexchange.comechemi.com

Para-Position (e.g., 4-Acetoxy): When the acetoxy group is at the para position, its ability to donate electron density into the ring via resonance is maximized. This influences the reactivity of the other ring and the central carbonyl group.

Meta-Position (e.g., 3-Acetoxy): At the meta position, the resonance-donating effect of the oxygen lone pair does not extend to the ring carbons. The group's influence is dominated by its electron-withdrawing inductive effect, making the ring less reactive towards electrophilic attack compared to the para-substituted isomer.

Ortho-Position (e.g., 2-Acetoxy): Placing the acetoxy group at the ortho position introduces significant steric hindrance around the carbonyl bridge. This can affect the planarity of the molecule and hinder the approach of reactants to the adjacent ketone functional group. While the electronic directing effects are similar to the para position, the steric bulk is a dominant factor in determining reactivity.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Approaches and Catalytic Methods for Benzophenone (B1666685) Derivatives

The synthesis of polysubstituted benzophenones like 4-Acetoxy-2',6'-dichlorobenzophenone traditionally relies on established methods such as the Friedel-Crafts acylation. chemicalbook.comepo.org However, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a key focus of modern organic chemistry. Future research is likely to concentrate on the development of novel catalytic systems that can overcome the limitations of classical methods, particularly for constructing sterically hindered ketones.

Key research directions include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, could offer alternative pathways. These methods involve the coupling of an aryl halide or triflate with an aryl organometallic reagent, providing a versatile route to diaryl ketones. For this compound, this could involve coupling a derivative of 4-acetoxybenzoic acid with a 2,6-dichlorophenyl organometallic species.

C-H Activation/Functionalization: Direct arylation through C-H bond activation is a rapidly advancing field that minimizes the need for pre-functionalized starting materials. Catalytic systems that can selectively activate a C-H bond on one aromatic ring and couple it with an acyl group or another aryl group represent a highly atom-economical approach.

Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis to generate reactive intermediates under mild conditions is gaining traction. Combining this with flow chemistry setups could enable safer, more scalable, and highly controlled synthesis of complex benzophenone derivatives.

A comparative overview of traditional and emerging synthetic methods is presented below.

| Method | Description | Advantages | Potential Challenges for this compound |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). chemicalbook.com | Well-established, uses readily available starting materials. | Steric hindrance from the ortho-dichloro substituents could lower yield; potential for side reactions. |

| Palladium-Catalyzed Carbonylative Coupling | Coupling of an aryl halide with carbon monoxide and an organometallic reagent. | High functional group tolerance, good yields. | Requires specialized equipment for handling carbon monoxide; catalyst cost. |

| Oxidation of Diarylalkanes | Oxidation of a diphenylmethane (B89790) precursor to the corresponding ketone. | Useful if the diarylmethane is easily accessible. | Requires an additional synthetic step; potential for over-oxidation. |

| Direct C-H Acylation | Catalytic activation of a C-H bond on one arene and subsequent acylation. | High atom economy, reduces waste from pre-functionalization. | Achieving high regioselectivity can be difficult, especially with multiple potential reaction sites. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues

The unambiguous structural confirmation of asymmetrically substituted benzophenones is critical. While standard techniques like ¹H and ¹³C NMR are fundamental, more advanced methods are necessary to fully elucidate the three-dimensional structure and subtle electronic features of analogues like this compound.

Future characterization efforts will likely rely on a combination of the following:

Two-Dimensional NMR (2D-NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning proton and carbon signals, especially in complex spin systems, and for confirming connectivity across the benzophenone scaffold.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This is particularly important for understanding the steric effects of the two ortho-chlorine atoms on the molecular conformation.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem MS (MS/MS) techniques can help to elucidate fragmentation patterns, providing further structural information and aiding in the identification of related impurities or metabolites in future studies.

Vibrational Spectroscopy: While IR spectroscopy is standard, time-resolved resonance Raman (ns-TR³) spectroscopy could be employed to investigate the properties of transient species, such as the triplet state, which is fundamental to the photochemistry of benzophenones. nih.gov

Deeper Mechanistic Insights through Advanced Computational Chemistry

Computational chemistry has become a powerful partner to experimental work, offering deep insights into molecular properties and reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. nih.govresearchgate.net For this compound, computational studies can illuminate how its specific substitution pattern governs its behavior.

Key areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to predict ground-state geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the distribution of molecular orbitals and the dipole moment. scialert.net This can help in understanding the influence of the electron-withdrawing chlorine atoms and the electron-donating acetoxy group.

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions (e.g., n→π* vs. π→π*). scialert.net It can also be used to investigate the properties of excited states, which is crucial for predicting photochemical behavior. rsc.orgacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of the molecule with its environment, such as a solvent or a biological receptor, QM/MM methods provide a balance between accuracy and computational cost. nih.gov This could be used to model how the molecule behaves in different solvents or to predict its binding affinity to a target protein.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule over time, revealing how the phenyl rings rotate and how the molecule interacts with surrounding solvent molecules. acs.org

| Computational Method | Application for this compound | Predicted Insights |

| DFT | Ground-state geometry optimization, electronic structure analysis. | Bond lengths, angles, dihedral angle, orbital energies, electrostatic potential. scialert.net |

| TD-DFT | Prediction of UV-Vis absorption spectra, analysis of excited states. | Wavelengths of maximum absorption (λmax), nature of electronic transitions, triplet state properties. rsc.org |

| QM/MM | Modeling interactions in a complex environment (e.g., solvent, enzyme active site). | Solvatochromic shifts, binding modes and affinities. nih.gov |

| MD Simulations | Simulating molecular motion and conformational flexibility over time. | Preferred conformations, solvent interactions, dynamic behavior. acs.org |

Expanding Applications of Substituted Benzophenones in Specialized Chemical Fields

The benzophenone scaffold is a versatile platform found in a wide range of applications, including medicinal chemistry, materials science, and photochemistry. nih.govresearchgate.netrsc.org The specific functional groups on this compound suggest potential for exploration in several specialized fields.

Medicinal Chemistry: Many benzophenone derivatives exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org The presence of halogen atoms can enhance lipophilicity and membrane permeability, while the acetoxy group could act as a prodrug moiety, being hydrolyzed in vivo to a potentially more active phenol (B47542). This compound could serve as a lead structure for developing novel therapeutic agents.

Photoinitiators and Materials Science: Benzophenones are widely used as photoinitiators for UV curing of coatings, inks, and in 3D printing. rsc.orgresearchgate.net The chlorine substituents can modify the photochemical properties, such as the energy of the triplet state and the efficiency of intersystem crossing. This could lead to the development of new photoinitiators with tailored absorption characteristics and reactivity. rsc.org Furthermore, halogenated aromatic compounds are often explored for applications in organic electronics and as flame retardants.

Chemical Probes and Synthesis: The acetoxy group can be easily hydrolyzed to a phenol, which can then be used as a handle for further chemical modification. This makes this compound a potentially valuable intermediate for the synthesis of more complex molecules, such as polymers, dyes, or ligands for catalysis. Its distinct substitution pattern could also make it a useful chemical probe for studying enzymatic or chemical processes.

The diverse potential of this compound underscores the ongoing importance of fundamental research into the synthesis and characterization of novel molecular structures.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetoxy-2',6'-dichlorobenzophenone, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Nucleophilic substitution on 2,6-dichlorobenzophenone using acetyl chloride in anhydrous conditions, catalyzed by Lewis acids (e.g., AlCl₃).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acetylated product.

- Key variables : Temperature (60–80°C), stoichiometric excess of acetyl chloride (1.2–1.5 eq.), and inert atmosphere to prevent hydrolysis .

- Yield optimization : Adjust pH to 4–6 during acetylation to minimize side reactions (e.g., dechlorination) .

Q. How is structural characterization performed for this compound, and what spectral benchmarks exist?

- Analytical workflow :

- NMR : Compare δ values for aromatic protons (e.g., 7.2–8.1 ppm for dichloro-substituted rings) and acetoxy methyl groups (δ ~2.3 ppm) .

- IR : Confirm acetyl C=O stretch at ~1760 cm⁻¹ and Cl–C aromatic bending at 550–650 cm⁻¹ .

- Mass spectrometry : Look for molecular ion [M+H]⁺ at m/z 323 (C₁₅H₁₀Cl₂O₃) and fragment ions at m/z 281 (loss of acetyl group) .

Q. What analytical methods ensure purity and stability in storage?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (methanol/water 70:30) .

- Stability : Store at –20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Monitor via periodic TLC (Rf = 0.45 in hexane/EtOAc 7:3) .

Advanced Research Questions

Q. How do substituents (Cl, OAc) influence electronic properties and reactivity in cross-coupling reactions?

- Computational analysis :

- DFT calculations : The electron-withdrawing Cl groups reduce electron density on the benzene ring (HOMO–LUMO gap ~4.8 eV), favoring electrophilic substitution at the para-acetoxy position .

- Experimental validation : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields (~75%) when Pd(PPh₃)₄ is used under microwave irradiation (100°C, 30 min) .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Case study : Antifungal activity against Candida albicans varies (IC₅₀ = 8–25 µM) across studies due to:

- Strain variability : Clinical vs. lab-adapted strains.

- Assay conditions : Broth microdilution (CLSI M27) vs. agar diffusion .

- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetics?

- SAR insights :

| Substituent | LogP | Solubility (mg/mL) | Antifungal IC₅₀ (µM) |

|---|---|---|---|

| –Cl (2',6') | 3.2 | 0.12 | 15.3 |

| –OCH₃ | 2.8 | 0.25 | 22.1 |

| –CF₃ | 3.6 | 0.08 | 9.8 |

- Strategy : Replace acetoxy with trifluoroethoxy to improve membrane permeability while retaining Cl for target binding .

Q. What are the mechanistic implications of genotoxicity findings in bacterial models?

- Evidence : 4,4’-Dichlorobenzophenone (structurally similar) showed no mutagenicity in Salmonella typhimurium TA98/TA100 (Ames test) with/without S9 metabolic activation .

- Methodological gap : Lack of mammalian cell data (e.g., micronucleus assay).

- Recommendation : Conduct comet assays on human hepatocytes to assess DNA strand breaks .

Data Contradiction Analysis

Q. Why do synthetic yields vary between 55% and 82% in literature?

- Root causes :

- Impurity in starting materials : 2,6-dichlorobenzophenone purity <95% leads to acetylated byproducts.

- Workup differences : Aqueous extraction (pH 4) vs. distillation alters recovery rates .

- Solution : Use HPLC-pure reactants and optimize workup with rotary evaporation under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。